Fa-Gly-Oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29243-71-8 | |

| Record name | 3-(2-Furylacryloyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formylglycine (For-Gly-OH)

Abstract: This technical guide provides a comprehensive overview of N-Formylglycine (For-Gly-OH), a molecule of significant interest in biochemical research. The document elucidates the chemical structure, properties, and synthesis of N-Formylglycine. A primary focus is placed on the biological significance of the closely related Cα-formylglycine (fGly), a post-translationally modified residue critical for the function of sulfatase enzymes. Detailed experimental protocols for key assays and visualizations of the enzymatic pathways involved in fGly generation are provided to support researchers, scientists, and drug development professionals in their understanding and application of this unique biochemical entity.

Introduction to N-Formylglycine

N-Formylglycine, systematically named 2-formamidoacetic acid, is an N-acylglycine that results from the formal condensation of the amino group of glycine with formic acid[1][2]. While it exists as an endogenous metabolite, its significance in the scientific literature is often linked to the broader context of formylglycine-generating enzymes (FGEs) and the post-translational modification of proteins[3][4]. This guide will address the fundamental chemistry of N-Formylglycine and delve into the critical biological role of its isomer, Cα-formylglycine, which is enzymatically generated from cysteine or serine residues within proteins[4][5].

Chemical Structure and Properties

N-Formylglycine is a simple dipeptide derivative with a well-defined chemical structure and set of properties[1].

Chemical Identifiers and Molecular Formula

| Property | Value | Source |

| Molecular Formula | C3H5NO3 | [2][3] |

| Molecular Weight | 103.08 g/mol | [2][3] |

| IUPAC Name | 2-formamidoacetic acid | [2][6] |

| CAS Number | 2491-15-8 | [1][2] |

| ChEBI ID | 21717 | [2] |

| PubChem CID | 75606 | [2] |

| SMILES | C(C(=O)O)NC=O | [2] |

| InChI Key | UGJBHEZMOKVTIM-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | White solid | [1] |

| Melting Point | 149-151 °C | |

| Purity | ≥98.0% (commercially available) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [3] |

Synthesis of N-Formylglycine

A straightforward synthetic protocol for N-Formylglycine involves the reaction of glycine with a formylating agent. A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from Formic Acid and Glycine

This protocol is based on a general procedure for the formylation of amino acids[1].

Materials:

-

Formic acid

-

Acetic anhydride

-

Glycine

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine formic acid (e.g., 140 mL, 3.71 mol) and acetic anhydride (e.g., 47 mL, 0.50 mol) with stirring.

-

Maintain the temperature of the mixture at 45 °C for 1 hour. This step generates a mixed anhydride which is a more reactive formylating agent.

-

Add glycine (e.g., 0.05 mol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

After the reaction is complete, remove the solvent and any volatile byproducts by evaporation under reduced pressure (e.g., using a rotary evaporator) to yield the N-Formylglycine product.

Biological Significance: The Role of Cα-Formylglycine and FGE

The primary biological importance of the formylglycine moiety lies in the post-translational modification of sulfatase enzymes[4][5]. In this context, it is a specific cysteine (or in some cases, serine) residue within the sulfatase polypeptide chain that is converted to Cα-formylglycine (fGly)[4][5]. This fGly residue is a catalytically essential component of the enzyme's active site[4][5].

Formylglycine-Generating Enzyme (FGE)

The conversion of the specific cysteine residue is catalyzed by the formylglycine-generating enzyme (FGE)[4][7][8]. FGE recognizes a consensus sequence, typically CXPXR, within the nascent sulfatase polypeptide in the endoplasmic reticulum[5][9][10]. The enzyme then catalyzes the oxidation of the cysteine thiol group to an aldehyde, thus forming the fGly residue[10]. This modification is crucial for the catalytic activity of all type I sulfatases[4][5][8]. In humans, dysfunction of FGE leads to multiple sulfatase deficiency, a severe metabolic disorder[8].

FGE-Mediated Cysteine Oxidation Pathway

The following diagram illustrates the workflow of FGE in modifying a target protein containing the aldehyde tag consensus sequence.

Caption: Workflow of FGE converting a cysteine to a formylglycine residue.

Regulation of FGE Activity

The activity and localization of FGE are tightly regulated within the cell. FGE resides primarily in the endoplasmic reticulum (ER), where it acts on newly synthesized sulfatases. Its retention in the ER is mediated by interactions with other proteins, such as ERp44 and PDI, rather than a canonical ER retention signal[5][11].

Caption: Key protein interactions regulating FGE localization and activity.

Experimental Protocols for FGE Activity

The unique enzymatic activity of FGE has been harnessed for biotechnological applications, particularly for site-specific protein modification, often referred to as "aldehyde tagging"[9][12][13].

In Vitro Conversion of Cysteine to Formylglycine

This protocol describes the general steps for the in vitro enzymatic conversion of a cysteine in an aldehyde-tagged protein to formylglycine using purified FGE. Recent studies have shown that FGE is a copper-dependent enzyme, and its activity is significantly enhanced by the presence of copper[10][14].

Materials:

-

Purified aldehyde-tagged protein substrate

-

Purified recombinant FGE

-

Reaction buffer (e.g., triethanolamine-based buffer)

-

Copper(II) sulfate solution

-

Reducing agent (e.g., DTT or TCEP)

Procedure:

-

FGE Activation: Pre-incubate the purified FGE with a solution of copper(II) sulfate. The copper is essential for the catalytic activity[10][14].

-

Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein substrate, the activated FGE, and the reaction buffer.

-

Initiate Reaction: Add a reducing agent to the mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 1-4 hours).

-

Quenching and Analysis: The reaction can be stopped by the addition of an acid or by denaturation. The conversion efficiency of cysteine to formylglycine can be analyzed by mass spectrometry[12].

Mass Spectrometry Analysis of Formylglycine Conversion

Procedure:

-

Sample Preparation: The protein sample from the in vitro reaction is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

Alkylation: To differentiate between converted (fGly) and unconverted (cysteine) peptides, the cysteine residues can be alkylated with reagents like iodoacetamide or N-ethylmaleimide[10].

-

LC-MS/MS Analysis: The digested peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify and quantify the peptides containing the aldehyde tag sequence. The presence of a peptide with the mass corresponding to the fGly modification and the absence or reduction of the peptide with the alkylated cysteine indicates successful conversion. It is important to note that the formylglycine can exist in equilibrium with its hydrated gem-diol form, which will have a different mass, and both species should be considered in the analysis[12].

Conclusion

N-Formylglycine is a chemically simple molecule, but its biological relevance, particularly through the enzymatic formation of Cα-formylglycine, is profound. The post-translational modification of sulfatases by FGE is a critical process for the catalytic function of these enzymes. The understanding of FGE's mechanism and the development of related biotechnological tools for "aldehyde tagging" have opened new avenues for site-specific protein engineering and the development of novel bioconjugates. This guide provides a foundational understanding of the structure, synthesis, and biological context of N-Formylglycine to aid researchers in this dynamic field.

References

- 1. N-Formylglycine | 2491-15-8 [chemicalbook.com]

- 2. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Formylglycine, a post-translationally generated residue with unique catalytic capabilities and biotechnology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. The non-catalytic N-terminal extension of formylglycine-generating enzyme is required for its biological activity and retention in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]

- 10. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Reconstitution of Formylglycine-Generating Enzymes Requires Copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-OH

Document ID: TGS-FGO-20251226 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH), a fundamental building block in modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods. The synthesis of Fmoc-Gly-OH is primarily achieved via the Schotten-Baumann reaction, utilizing reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to protect the amino group of glycine.[1]

Core Synthesis Methodologies

The most prevalent method for synthesizing Fmoc-Gly-OH involves the N-acylation of glycine under alkaline conditions. This condition facilitates the deprotonation of glycine's amino group, thereby enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc-donating reagent.[1] Two primary reagents are commonly used for this purpose: Fmoc-Cl and Fmoc-OSu.[1]

Synthesis via 9-fluorenylmethyl chloroformate (Fmoc-Cl)

This is a classic and widely adopted approach for the Fmoc protection of amino acids.[1] The reaction must be carefully controlled to prevent side reactions, such as the formation of Fmoc-dipeptides or hydrolysis of the Fmoc-Cl reagent.

Experimental Protocol:

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution at 0-4°C with vigorous stirring.

-

Reagent Addition: Slowly add a solution of Fmoc-Cl (1.05 equivalents) in a water-miscible organic solvent (e.g., dioxane or acetone) to the aqueous glycine solution. Maintain the temperature at 0-4°C and a pH between 8.5 and 9.5.

-

Reaction: Allow the mixture to stir vigorously at 0-4°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-8 hours.

-

Work-up (Extraction): Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 1M hydrochloric acid (HCl). A white precipitate of Fmoc-Gly-OH will form.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis via N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Fmoc-OSu is often preferred due to its higher stability compared to Fmoc-Cl, which can lead to a cleaner reaction with fewer byproducts.[1]

Experimental Protocol:

-

Dissolution: Dissolve glycine (1.0 equivalent) in a mixture of water and a suitable organic solvent like acetone or dioxane.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-2.5 equivalents) to the solution and stir until the glycine is fully dissolved.

-

Reagent Addition: Add Fmoc-OSu (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1M HCl while cooling in an ice bath. A white precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Analysis

The primary method for purifying crude Fmoc-Gly-OH is recrystallization, which effectively removes residual starting materials and byproducts.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude Fmoc-Gly-OH product in a minimal amount of a hot solvent. Common solvent systems include ethyl acetate/hexane or chloroform/hexane.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the final product under vacuum to a constant weight. The typical storage temperature is 2-8°C.[2]

Purity Analysis: The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of ≥98% is standard for use in peptide synthesis.[2]

Data Presentation

The following tables summarize key quantitative parameters for the synthesis and purification of Fmoc-Gly-OH.

Table 1: Comparison of Synthesis Protocols

| Parameter | Synthesis with Fmoc-Cl | Synthesis with Fmoc-OSu |

|---|---|---|

| Glycine Equivalents | 1.0 | 1.0 |

| Fmoc Reagent Equiv. | 1.05 | 1.0 |

| Base | Na₂CO₃ | NaHCO₃ or Na₂CO₃ |

| Reaction Temperature | 0°C to Room Temp. | Room Temperature |

| Reaction Time | 5 - 10 hours | 12 - 24 hours |

| Typical Crude Yield | 85 - 95% | 90 - 98% |

Table 2: Product Characterization and Purity

| Parameter | Specification |

|---|---|

| Appearance | White Powder |

| Molecular Formula | C₁₇H₁₅NO₄[3] |

| Molecular Weight | 297.31 g/mol [2] |

| Purity (HPLC) | ≥ 98.0%[2] |

| Storage Temperature | 2 - 8°C[2] |

| Solubility | Soluble in DMSO, EtOH; Insoluble in H₂O[4] |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of Fmoc-Gly-OH.

Caption: General workflow for the synthesis and purification of Fmoc-Gly-OH.

Logical Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is not a signaling molecule but a critical building block. The diagram below illustrates its logical role and the cyclic nature of its application in SPPS, which is the core context for its use.

Caption: Logical workflow of Fmoc-Gly-OH's role in the SPPS cycle.

References

An In-depth Technical Guide on the Mechanism of Action of Formylglycine (fGly)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Formylglycine (fGly), a unique aldehyde-containing amino acid, is a critical catalytic residue found in the active site of sulfatases. This technical guide provides a comprehensive overview of the mechanism of action of fGly, detailing its formation through post-translational modification and its essential role in the hydrolysis of sulfate esters. We delve into the enzymatic machinery responsible for fGly generation, present key quantitative data, outline experimental protocols for its study, and visualize the core signaling and metabolic pathways. This document serves as an in-depth resource for professionals in biochemistry, cell biology, and drug development seeking to understand and leverage the function of this pivotal amino acid.

Introduction to Formylglycine (fGly)

Formylglycine is a non-standard amino acid that is not encoded in the genetic code but is generated post-translationally from a cysteine or, in some prokaryotes, a serine residue within the polypeptide chain of sulfatases.[1][2] The defining feature of fGly is the presence of an aldehyde group, which is central to its catalytic function.[3] This modification is essential for the activity of all known eukaryotic sulfatases and a large number of prokaryotic ones.[1] These enzymes play crucial roles in various biological processes, including the degradation of sulfated glycosaminoglycans, hormone regulation, and cellular signaling.[1][4]

The Catalytic Mechanism of Formylglycine in Sulfatases

The primary function of fGly is to act as a key catalytic residue in the active site of sulfatases. The aldehyde group of fGly is hydrated in the aqueous environment of the active site to form a geminal diol.[1] One of the hydroxyl groups of this hydrated fGly is the catalytic nucleophile that attacks the sulfur atom of the sulfate ester substrate.

The catalytic cycle can be summarized in the following steps:

-

Nucleophilic Attack: One of the hydroxyl groups of the hydrated fGly attacks the electrophilic sulfur atom of the sulfate ester substrate, forming a covalent enzyme-substrate intermediate.

-

Hydrolysis: A water molecule, activated by a basic residue in the active site, hydrolyzes the covalent intermediate, releasing the desulfated product and regenerating the hydrated fGly residue.

-

Product Release: The alcohol product and the sulfate ion are released from the active site, making the enzyme ready for another catalytic cycle.

This mechanism allows for the efficient and specific hydrolysis of a wide range of sulfate esters.

Biosynthesis of Formylglycine

The conversion of a cysteine or serine residue to fGly is a critical activation step for sulfatases. This process is catalyzed by a family of enzymes known as Formylglycine-Generating Enzymes (FGEs).[1][5]

Aerobic Pathway: Formylglycine-Generating Enzyme (FGE)

In eukaryotes and aerobic prokaryotes, FGE catalyzes the oxidation of a specific cysteine residue within the target sulfatase.[1][5] This process occurs in the endoplasmic reticulum and requires molecular oxygen.[5] The FGE itself contains a critical cysteine residue in its active site that is involved in a thiol-disulfide exchange with the substrate sulfatase.

Anaerobic Pathway: Anaerobic Sulfatase-Maturing Enzymes (anSMEs)

In anaerobic prokaryotes, a different class of enzymes, known as anaerobic sulfatase-maturing enzymes (anSMEs), catalyzes the formation of fGly.[1] These enzymes are part of the radical S-adenosylmethionine (SAM) superfamily and can convert either cysteine or serine to fGly in an oxygen-independent manner.[5]

Quantitative Data Summary

| Parameter | Value | Enzyme/System | Reference |

| FGE Substrate Specificity | Recognizes a conserved CxPxR motif | Eukaryotic FGE | [1] |

| anSME Substrate | Cysteine or Serine | Bacterial anSMEs | [5] |

| FGE Location | Endoplasmic Reticulum | Eukaryotic cells | [5] |

| anSME Cofactors | Iron-sulfur cluster, S-adenosylmethionine | Bacterial anSMEs | [5] |

Experimental Protocols

In Vitro Assay for FGE Activity

This protocol describes a method to measure the conversion of a cysteine-containing peptide substrate to an fGly-containing peptide by FGE.

Materials:

-

Recombinant FGE

-

Synthetic peptide substrate containing the FGE recognition motif (e.g., Dansyl-Lieu-Ala-Cys -Pro-Ser-Arg-Asn-NH2)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the peptide substrate, recombinant FGE, and DTT in the assay buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., 10% formic acid).

-

Analyze the reaction products by reverse-phase HPLC with fluorescence detection. The fGly-containing peptide will have a different retention time compared to the cysteine-containing substrate.

-

Quantify the product formation by integrating the peak areas.

Assay for Sulfatase Activity using a Chromogenic Substrate

This protocol outlines a method to measure the activity of a sulfatase using a synthetic substrate that releases a colored product upon hydrolysis.

Materials:

-

Purified sulfatase

-

Chromogenic substrate (e.g., p-nitrocatechol sulfate)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the chromogenic substrate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the purified sulfatase.

-

Monitor the increase in absorbance at the wavelength corresponding to the colored product (e.g., 515 nm for p-nitrocatechol) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

Caption: Overview of aerobic and anaerobic pathways for formylglycine biosynthesis.

Caption: Simplified workflow of the sulfatase catalytic mechanism involving formylglycine.

Conclusion

The discovery and characterization of formylglycine and its biosynthetic pathways have provided profound insights into the regulation and mechanism of sulfatase activity. The unique aldehyde functionality of fGly underscores the diverse chemical strategies employed in biological catalysis. A thorough understanding of the fGly mechanism of action is not only fundamental to biochemistry but also holds significant potential for the development of novel therapeutics targeting sulfatase-related diseases and for the design of new biotechnological tools. This guide provides a foundational resource for researchers and professionals to explore this fascinating area of science further.

References

- 1. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]

In Vitro Biological Activity of N-Formylglycine (Fa-Gly-OH): A Proposed Investigative Framework

Disclaimer: This document provides a proposed framework for the in vitro investigation of N-formylglycine (Fa-Gly-OH). To date, there is a notable lack of publicly available research on the specific biological activities of this compound as an independent small molecule. The information herein is based on established methodologies and hypothesized activities derived from the known biological roles of glycine and formyl groups.

Introduction

N-formylglycine (this compound) is the simplest N-formylated amino acid. While the biological significance of the formylglycine residue within the active site of sulfatases is well-documented, the potential for exogenous this compound to act as a bioactive small molecule remains largely unexplored.[1] Glycine metabolism is known to be altered in cancer cells, suggesting that glycine analogs could have therapeutic potential.[2] Furthermore, N-formylated peptides are known to interact with formyl peptide receptors (FPRs), which play a role in inflammation.[3] This guide outlines a comprehensive in vitro strategy to investigate the potential anticancer and anti-inflammatory activities of this compound.

Assessment of Anticancer Activity

A primary area of investigation for a novel small molecule is its potential as an anticancer agent. The following assays are proposed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assessment

The initial step is to determine if this compound affects the viability of cancer cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.

Table 1: Hypothetical Cell Viability Data for this compound

| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{Not Determined} |

| 10 | 98.2 ± 5.1 | ||

| 50 | 95.6 ± 4.8 | ||

| 100 | 91.3 ± 6.2 | ||

| 250 | 85.7 ± 5.5 | ||

| 500 | 78.4 ± 7.1 | ||

| A549 | 0 (Control) | 100 ± 3.9 | \multirow{6}{}{Not Determined} |

| 10 | 99.1 ± 4.2 | ||

| 50 | 96.8 ± 3.7 | ||

| 100 | 93.2 ± 5.0 | ||

| 250 | 88.1 ± 4.6 | ||

| 500 | 81.5 ± 6.3 |

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[4]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection

To determine if reduced cell viability is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration if applicable, or the highest tested concentration).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[8]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[10]

Mechanistic Insights: Caspase Activity and Western Blotting

To further elucidate the apoptotic pathway, the activity of key executioner caspases, such as caspase-3, can be measured. Western blotting can be used to assess the levels of various apoptosis-related proteins.

Table 2: Hypothetical Caspase-3 Activity Data

| Treatment | Caspase-3 Activity (Fold Change vs. Control) |

| Control | 1.0 |

| This compound (250 µM) | 1.8 |

| This compound (500 µM) | 3.2 |

| Staurosporine (Positive Control) | 5.5 |

-

Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.[11]

-

Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[12]

-

Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.[13]

-

Absorbance Measurement: Measure the absorbance at 405 nm.[14]

-

Protein Extraction: Extract total protein from this compound-treated and control cells.[15]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).[17]

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[18]

Assessment of Anti-Inflammatory Activity

The structural similarity of this compound to N-formylated peptides suggests a potential interaction with FPRs, which could modulate inflammatory responses. The NF-κB signaling pathway is a key regulator of inflammation and a relevant target for investigation.[19]

Inhibition of NF-κB Activation

The effect of this compound on the activation of the NF-κB pathway can be assessed using a reporter assay in cells stimulated with an inflammatory agent like TNF-α.

Table 3: Hypothetical NF-κB Reporter Assay Data

| Treatment | NF-κB Luciferase Activity (Relative Light Units) | % Inhibition |

| Control | 150 ± 25 | - |

| TNF-α (10 ng/mL) | 3500 ± 210 | 0 |

| TNF-α + this compound (100 µM) | 2800 ± 180 | 20.0 |

| TNF-α + this compound (250 µM) | 1950 ± 150 | 44.3 |

| TNF-α + this compound (500 µM) | 1100 ± 90 | 68.6 |

-

Cell Transfection: Use a cell line stably expressing an NF-κB-luciferase reporter construct (e.g., C2C12-NF-κB-Luc).[20]

-

Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.[20]

-

Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.[21]

Conclusion

This technical guide provides a foundational framework for the in vitro evaluation of the biological activity of this compound. The proposed experiments are designed to systematically investigate its potential anticancer and anti-inflammatory properties. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing these studies. The visualization of experimental workflows and signaling pathways offers a clear conceptual map for these investigations. The results of such studies would provide the first insights into the therapeutic potential of this simple, yet uncharacterized, molecule.

References

- 1. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary glycine inhibits the growth of B16 melanoma tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. mpbio.com [mpbio.com]

- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acylglycines (R-CO-Gly-OH)

Executive Summary: The term "Fa-Gly-Oh" is an ambiguous designation not commonly found in scientific literature. This guide interprets "Fa" as a variable acyl group (R-CO-), making "this compound" representative of the class of molecules known as N-acylglycines. These compounds, where an acyl group is attached to the nitrogen atom of glycine, play significant roles in biochemistry and drug development. This document provides a detailed overview of their physical and chemical properties, synthesis, and biological relevance, using N-Formylglycine and N-Acetylglycine as specific examples.

Introduction to N-Acylglycines

N-acylglycines are derivatives of the amino acid glycine.[1][2] They are characterized by an acyl group (R-CO-) linked to glycine's amino group. The nature of the "R" group can vary significantly, from a simple hydrogen atom (as in N-Formylglycine) to a methyl group (N-Acetylglycine) or a long alkyl chain (as in fatty acyl-glycines). This variability in the acyl group imparts a wide range of physicochemical properties and biological functions to these molecules. For instance, N-Acetylglycine is a flavor enhancer and a human metabolite, while N-Formylglycine is used in peptide synthesis and has unique catalytic capabilities in certain biological contexts.[3][4]

Physicochemical Properties

The physical and chemical characteristics of N-acylglycines are largely determined by the nature of the acyl group. The following tables summarize the properties of two representative N-acylglycines: N-Formylglycine and N-Acetylglycine.

Table 1: Physical and Chemical Properties of N-Formylglycine

| Property | Value | Source(s) |

| IUPAC Name | 2-formamidoacetic acid | [2] |

| Synonyms | N-Formylglycine, For-Gly-OH | [4] |

| CAS Number | 2491-15-8 | [4][5] |

| Molecular Formula | C₃H₅NO₃ | [2] |

| Molecular Weight | 103.08 g/mol | [2][5] |

| Appearance | White solid | [4][5] |

| Melting Point | 149-151 °C | [5][6] |

| pKa (Strongest Acidic) | 3.56 | |

| logP | -1.5 |

Table 2: Physical and Chemical Properties of N-Acetylglycine

| Property | Value | Source(s) |

| IUPAC Name | 2-acetamidoacetic acid | [1] |

| Synonyms | Aceturic acid, Acetamidoacetic acid | [1][3] |

| CAS Number | 543-24-8 | [7] |

| Molecular Formula | C₄H₇NO₃ | [8] |

| Molecular Weight | 117.10 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [7][8] |

| Melting Point | 207-209 °C | [7] |

| Solubility in DMSO | 23 mg/mL | [9] |

| logP | -1.2 | [1] |

Experimental Protocols

Synthesis of N-Formylglycine

A common method for the synthesis of N-Formylglycine involves the reaction of glycine with formic acid and acetic anhydride.[4]

Procedure:

-

Mix formic acid (140 mL, 3.71 mol) with acetic anhydride (47 mL, 0.50 mol) and stir for 1 hour at 45 °C.

-

Add glycine (0.05 mol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

After the reaction is complete, evaporate the mixture to dryness to obtain the N-Formylglycine product.[4]

Synthesis of N-Acetylglycine

N-Acetylglycine can be prepared by heating glycine with acetic anhydride.[8]

Procedure:

-

Warm glycine with a slight excess of acetic anhydride in benzene.

-

Alternatively, warm glycine with an equimolar amount of acetic anhydride in glacial acetic acid.[8]

-

The product, N-Acetylglycine, will precipitate and can be collected.

Purification of N-Acetylglycine

For high-purity N-Acetylglycine, recrystallization is a standard method.[7]

Procedure:

-

Treat the crude N-Acetylglycine with acid-washed charcoal.

-

Recrystallize the product three times from water or a mixture of ethanol and diethyl ether.

-

Dry the purified crystals in a vacuum over potassium hydroxide.[7]

Visualizations

General Synthesis Workflow for N-Acylglycines

The following diagram illustrates a generalized workflow for the synthesis and purification of N-acylglycines.

Caption: A diagram showing the general steps for synthesizing and purifying N-acylglycines.

Logical Relationship of N-Acylglycine Properties

This diagram shows the relationship between the acyl group and the resulting properties of the N-acylglycine molecule.

Caption: The influence of the acyl group on the key properties of N-acylglycines.

References

- 1. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Formylglycine | 2491-15-8 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Formylglycine = 98.0 2491-15-8 [sigmaaldrich.com]

- 7. N-Acetylglycine | 543-24-8 [chemicalbook.com]

- 8. Aceturic acid - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

Potential Therapeutic Targets of N-arachidonoyl glycine (Fa-Gly-Oh): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the endocannabinoid anandamide, has emerged as a promising modulator of various physiological processes. Unlike anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a unique set of molecular targets. This technical guide provides an in-depth overview of the current understanding of NAGly's therapeutic targets, focusing on G protein-coupled receptors (GPCRs), transporters, and ion channels. We present a compilation of quantitative data on its potency and efficacy, detailed experimental methodologies for assessing its activity, and visual representations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NAGly.

Introduction

N-arachidonoyl glycine (NAGly), an endogenous N-acylethanolamine, is formed through the enzymatic conjugation of arachidonic acid and glycine.[1] It has garnered significant interest for its cannabimimetic effects in pain and inflammation, despite its negligible affinity for the classical cannabinoid receptors CB1 and CB2.[2] This unique pharmacological profile suggests that NAGly exerts its biological effects through alternative molecular targets, making it an intriguing candidate for therapeutic development. This document outlines the primary therapeutic targets of NAGly identified to date, providing quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug discovery efforts.

Key Therapeutic Targets of N-arachidonoyl glycine

The primary therapeutic targets of NAGly can be broadly categorized into G protein-coupled receptors, neurotransmitter transporters, and ion channels.

G Protein-Coupled Receptors (GPCRs)

NAGly has been identified as a ligand for several orphan GPCRs, with GPR18 and GPR55 being the most extensively studied.

-

GPR18: Initially proposed as the "NAGly receptor," GPR18 is activated by NAGly, leading to various cellular responses, including cell migration.[3][4] The signaling cascade initiated by NAGly at GPR18 is thought to be primarily mediated through Gαi/o proteins.[5]

-

GPR55: NAGly also acts as an agonist at GPR55, another orphan GPCR implicated in the endocannabinoid system.[6][7] Activation of GPR55 by NAGly leads to increases in intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.[6]

Glycine Transporter 2 (GLYT2)

NAGly has been shown to be an inhibitor of the glycine transporter 2 (GLYT2), a key protein responsible for the reuptake of glycine in the spinal cord.[8][9] By inhibiting GLYT2, NAGly can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[10] This mechanism is believed to contribute significantly to its analgesic properties.

Large-Conductance Ca2+-Activated K+ (BKCa) Channels

NAGly has been demonstrated to induce vasorelaxation through the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] This effect is mediated, at least in part, by the release of nitric oxide from endothelial cells.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of NAGly with its primary therapeutic targets.

Table 1: Potency and Efficacy of N-arachidonoyl glycine at GPCRs

| Target | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |

| GPR18 | Calcium Mobilization | Human | HEK293 | EC50 | 44.5 nM | [2][11] |

| GPR18 | β-arrestin Recruitment | Human | CHO-K1 | - | No activity | [9] |

| GPR55 | Calcium Mobilization | Human | HAGPR55/CHO | - | Concentration-dependent increase | [6][7] |

| GPR55 | MAPK Activation | Human | HAGPR55/CHO | - | Concentration-dependent increase | [6][7] |

Table 2: Inhibitory Activity of N-arachidonoyl glycine at GLYT2

| Target | Assay Type | Species | Expression System | Parameter | Value | Reference(s) |

| GLYT2 | [3H]-Glycine Uptake | Human | - | IC50 | 3 µM | [8] |

| GLYT2a | Glycine Transport Current | Human | - | IC50 | ~9 µM | [9] |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the activity of NAGly at its targets.

GPR18 and GPR55 Functional Assays

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration upon binding to a Gq-coupled receptor.

-

Principle: Cells expressing the receptor of interest (e.g., GPR18 or GPR55) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.

-

General Protocol:

-

Seed HEK293 or CHO-K1 cells stably or transiently expressing the target GPCR in a 96-well plate.

-

The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of NAGly to the wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.

-

Analyze the data to determine the EC50 value.

-

This assay is used to determine if a GPCR signals through Gs or Gi/o proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Principle: Gi/o-coupled receptors, like GPR18, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be measured using various methods, including competitive immunoassays or reporter gene assays.

-

General Protocol (Luminescence-based):

-

Co-transfect HEK293 cells with the GPCR of interest (e.g., GPR18) and a cAMP-sensitive biosensor plasmid (e.g., GloSensor™).

-

Plate the transfected cells in a white, opaque 96-well plate.

-

The next day, replace the medium with a CO2-independent medium containing the GloSensor™ cAMP reagent and incubate for 2 hours at room temperature.

-

Add a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

-

Add varying concentrations of NAGly.

-

Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates Gi/o coupling.

-

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

-

Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon ligand-induced receptor activation and β-arrestin recruitment, the fragments come into proximity, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).

-

General Protocol (PathHunter® Assay):

-

Plate PathHunter® CHO-K1 cells expressing the tagged GPR55 and β-arrestin in a 384-well plate.

-

Incubate the cells overnight.

-

Add varying concentrations of NAGly to the cells and incubate for 90 minutes at 37°C.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

GLYT2 Functional Assay

This assay directly measures the function of glycine transporters by quantifying the uptake of radiolabeled glycine.

-

Principle: Cells expressing GLYT2 are incubated with [3H]-glycine. The amount of radioactivity incorporated into the cells is a measure of transporter activity. The inhibitory effect of a compound like NAGly is determined by its ability to reduce this uptake.

-

General Protocol:

-

Culture cells endogenously or heterologously expressing GLYT2.

-

Incubate the cells with a solution containing [3H]-glycine (e.g., 10 µM final concentration) in a suitable buffer (e.g., PBS) in the presence or absence of varying concentrations of NAGly. To ensure specificity for GLYT2, a GLYT1 inhibitor (e.g., NFPS) can be included.

-

After a defined incubation period (e.g., 6 minutes), terminate the reaction by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the data to protein concentration and calculate the IC50 value for NAGly.

-

BKCa Channel Electrophysiology

This technique allows for the direct measurement of ion channel activity in real-time.

-

Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane. This allows the measurement of the ionic currents flowing through the channels in that patch. In the whole-cell configuration, the membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.

-

General Protocol (Whole-Cell Configuration):

-

Prepare isolated cells (e.g., vascular smooth muscle cells) or tissue slices.

-

Use a micromanipulator to position a glass micropipette filled with an appropriate intracellular solution onto the surface of a cell.

-

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Apply voltage-clamp protocols to control the membrane potential and record the resulting potassium currents.

-

Perfuse the cell with a solution containing NAGly and record the changes in BKCa channel currents.

-

Analyze the data to determine the effect of NAGly on channel open probability and conductance.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by NAGly and the general workflows of the experimental protocols described above.

Caption: GPR18 signaling pathway activated by NAGly.

References

- 1. The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathHunter® Human GPR55 β-Arrestin Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 5. Extracellular Loops 2 and 4 of GLYT2 Are Required for N-Arachidonylglycine Inhibition of Glycine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Patch Clamp Protocol [labome.com]

- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Silico Modeling of Folic Acid (Fa) and Glycine (Gly-Oh) Interactions: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B vitamin, is a crucial component of one-carbon metabolism, essential for DNA synthesis, repair, and methylation.[1] Its biological activity is primarily mediated through its binding to folate receptors.[2][3] Glycine is the simplest amino acid and acts as a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by activating glycine receptors (GlyRs).[4][5][6] It also plays a role in excitatory neurotransmission.[4] While the individual roles of folic acid and glycine are well-documented, the potential for their direct molecular interaction and any consequent biological activity remains an unexplored area.

This guide outlines a theoretical framework for investigating the interaction between folic acid and glycine using computational modeling techniques. Such an in silico approach allows for the prediction of binding modes, interaction energies, and the stability of a potential Fa-Gly-Oh complex, thereby providing a basis for future experimental validation.

Quantitative Data on Individual Ligand-Receptor Interactions

While no quantitative data exists for the direct interaction between folic acid and glycine, the following tables summarize the binding affinities of each molecule with their respective protein receptors, providing a valuable reference for the strength of their known biological interactions.

Table 1: Binding Affinities of Folic Acid and its Analogs with Folate Receptors

| Ligand/Analog | Receptor | Method | Kd (Dissociation Constant) | Reference |

| Folic Acid | Human Folate Receptor α (FRα) | Radioligand Binding Assay | ~0.19 nM | [3] |

| Folic Acid | Human Folate Receptor α (FRα) | Isothermal Titration Calorimetry | ~190 pM | [2] |

| Folic Acid | Human Folate Receptor α (FRα) | Isothermal Titration Calorimetry | <10 pM (at pH 7.4) | [7] |

| Folic Acid | Human Folate Receptor α (FRα) | Isothermal Titration Calorimetry | ~21 nM (at pH 6.5) | [7] |

| Folic Acid | Bovine Folate-Binding Protein | Surface Plasmon Resonance | 20 pM | [8] |

| Pemetrexed | Human Folate Receptor α (FRα) | Isothermal Titration Calorimetry | 0.23 nM (at pH 7.4) | [7] |

| Methotrexate | Human Folate Receptor α (FRα) | Isothermal Titration Calorimetry | 2.5 nM (at pH 7.4) | [7] |

Table 2: Binding Affinities of Glycine and Related Ligands with Glycine Receptors

| Ligand | Receptor/System | Method | Affinity Constant | Reference |

| Glycine | Glycine Receptor (Spinal Cord) | Strychnine Displacement Assay | Ki of 10 µM | [9] |

| Strychnine | Glycine Receptor (Spinal Cord) | Radioligand Binding Assay | Kd of 0.03 µM | [9] |

| Glycine | Glycine Receptor | Not Specified | High Affinity | [6][10] |

| β-Alanine | Glycine Receptor | Electrophysiology | Agonist | [6] |

| Taurine | Glycine Receptor | Electrophysiology | Agonist | [6] |

Experimental Protocols for In Silico Modeling

This section details a hypothetical, yet standard, workflow for investigating the interaction between folic acid and glycine using molecular dynamics (MD) simulations. This protocol is adapted from established methods for protein-ligand simulations and is here tailored for a ligand-ligand system. The primary software utilized in this proposed workflow is GROMACS, with force field parameters derived from AMBER and GAFF.

General Workflow

The overall process involves preparing the initial structures of folic acid and glycine, generating their topologies and force field parameters, setting up the simulation system, running the simulation, and finally, analyzing the results to determine interaction energies.

Detailed Step-by-Step Protocol

-

System Preparation:

-

Obtain Initial Structures: Download the 3D coordinates for folic acid and glycine. These can be obtained from databases such as PubChem or the PDB (e.g., PDB ID 4LRH for folic acid in a complex, from which the ligand can be extracted).[1][11] Save them as .pdb files.

-

Generate Ligand Topologies and Parameters:

-

Use the Antechamber tool (part of AmberTools) to generate topologies for both folic acid and glycine. The General Amber Force Field (GAFF) is recommended for small organic molecules.[12]

-

This step will produce .mol2 files with atom types and partial charges, and .frcmod files with any additional parameters.

-

Convert the AMBER-formatted topology and coordinate files to a GROMACS-compatible format using a tool like acpype. This will generate the .itp (include topology) and .gro (coordinate) files for each molecule.

-

-

-

Molecular Dynamics Simulation using GROMACS:

-

Define Simulation Box: Use the gmx editconf command to create a simulation box (e.g., cubic or dodecahedron) around the two molecules. Place them at a defined distance from each other to observe their interaction over time.

-

Solvation: Fill the simulation box with water molecules (e.g., SPC/E or TIP3P water model) using gmx solvate.

-

Adding Ions: Neutralize the system by adding ions. Use gmx grompp to assemble the system, and then gmx genion to replace solvent molecules with ions (e.g., Na+ or Cl-) to achieve a net charge of zero.

-

Energy Minimization: Perform energy minimization to remove any steric clashes or inappropriate geometries. This is done using gmx grompp to create a .tpr file from the energy minimization parameters (.mdp file) and then gmx mdrun to execute it.

-

Equilibration:

-

NVT Ensemble (Canonical): Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the solutes. The temperature of the system should stabilize.

-

NPT Ensemble (Isothermal-Isobaric): Perform another short simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature. This will ensure the system reaches the correct density. The pressure and density of the system should stabilize.

-

-

Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) to sample the conformational space and observe the interactions between folic acid and glycine. Save the trajectory and energy files for analysis.

-

-

Analysis:

-

Trajectory Analysis: Analyze the trajectory to ensure the simulation was stable (e.g., by calculating the Root Mean Square Deviation - RMSD). Observe the interactions, such as hydrogen bond formation over time, using GROMACS analysis tools.

-

Binding Free Energy Calculation: Use the g_mmpbsa tool or a similar implementation to calculate the binding free energy of the this compound complex from the simulation trajectory.[13][14] This method calculates the molecular mechanics energy, solvation energy (both polar and nonpolar contributions), and conformational entropy to provide an estimate of the binding affinity.[14][15]

-

Known Signaling Pathways

As there is no known signaling pathway for a direct this compound complex, this section provides diagrams of their individual and interconnected pathways to offer a biological context for any potential interaction.

Folic Acid Signaling

Folic acid's primary signaling role, beyond its function in one-carbon metabolism, is initiated by its binding to the Folate Receptor (FRα). This can trigger downstream pathways like JAK-STAT and ERK, which are implicated in cell proliferation and survival.[16]

Glycine Signaling

Glycine primarily acts as an inhibitory neurotransmitter by binding to Glycine Receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, inhibiting the propagation of an action potential.[4][5]

Metabolic Intersection of Folate and Glycine

Folate and glycine are metabolically linked through the one-carbon metabolism pathway. Tetrahydrofolate (THF), the active form of folate, is a cofactor for the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine. This reaction is fundamental for nucleotide synthesis and methylation processes.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of potential interactions between folic acid and glycine. By leveraging established molecular dynamics simulation techniques and force fields, researchers can predict the feasibility, stability, and energetic favorability of a this compound complex. The provided protocols and background information on the individual molecules' biological roles are intended to equip scientists in the field of drug development and molecular biology with the necessary tools to embark on such a novel research direction. Any positive in silico findings would warrant subsequent experimental validation to confirm the interaction and explore its potential physiological relevance.

References

- 1. rcsb.org [rcsb.org]

- 2. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 5. mdtutorials.com [mdtutorials.com]

- 6. Glycine receptor - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Folate receptor alpha - Olink Explore Oncology — Olink® [olink.com]

- 9. pnas.org [pnas.org]

- 10. Glycine receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. rcsb.org [rcsb.org]

- 12. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 13. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 14. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protein-Ligand Complex [mdtutorials.com]

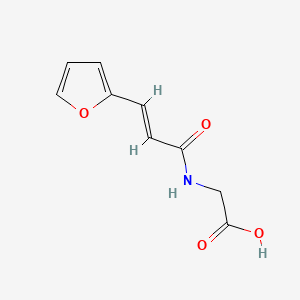

An In-depth Technical Guide on Fa-Gly-Oh Analogs and Derivatives for Drug Discovery

A Note on Nomenclature: The term "Fa-Gly-Oh" is not a standard chemical identifier. Based on common abbreviations in medicinal chemistry, this guide assumes "Fa" refers to a Furan-2-yl-acryloyl moiety. Therefore, the core structure under consideration is N-(Furan-2-yl-acryloyl)-glycine . This document provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of analogs and derivatives of this core scaffold, intended for researchers, scientists, and drug development professionals.

Introduction

The furan ring is a versatile pharmacophore present in numerous approved drugs and clinical candidates, often serving as a bioisostere for a phenyl ring to enhance metabolic stability and receptor interactions.[1][2] When coupled with an acryloyl linker and an amino acid, such as glycine, the resulting N-(Furan-2-yl-acryloyl)-glycine scaffold offers a unique combination of structural features: a hydrogen bond accepting furan oxygen, a Michael acceptor in the acryloyl group, and the versatile backbone of an amino acid. This combination makes its analogs and derivatives promising candidates for a range of therapeutic areas, including oncology and infectious diseases.[3][4]

This technical guide summarizes the key data on this compound analogs, details relevant experimental protocols, and visualizes associated workflows and potential mechanisms of action to facilitate further research and development in this area.

Synthesis of this compound Analogs and Derivatives

The synthesis of N-(Furan-2-yl-acryloyl)-glycine and its analogs typically involves the coupling of a furan-2-acrylic acid derivative with the corresponding amino acid or its ester.

General Synthetic Protocol:

A common method for synthesizing the core scaffold and its analogs is through an amidation reaction.

-

Step 1: Activation of Furan-2-acrylic acid. Furan-2-acrylic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Step 2: Coupling with Glycine Ester. The activated acid is then reacted with the hydrochloride or hydrobromide salt of a glycine ester (e.g., glycine methyl ester hydrochloride) in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the coupling.

-

Step 3: Saponification. The resulting ester is hydrolyzed using a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol to yield the final carboxylic acid.

Analog diversity can be introduced by:

-

Using substituted furan-2-acrylic acids in Step 1.

-

Replacing glycine ester with other amino acid esters in Step 2.

-

Further modifying the resulting N-(Furan-2-yl-acryloyl)-amino acid.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the N-(Furan-2-yl-acryloyl) scaffold have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects.[3][4] The structure-activity relationship (SAR) of these compounds is highly dependent on the substitutions on both the furan ring and the amino acid moiety.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of furan-based compounds against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][4] For instance, certain 3-furan-2-yl-acrylonitrile derivatives have shown moderate to high cytotoxicity against breast cancer cell lines.[5]

Table 1: Cytotoxicity of Selected Furan-2-yl-acrylonitrile Derivatives against Breast Cancer Cell Lines [5]

| Compound ID | R Group on Furan Ring | Cell Line | Growth Percent (GP) (%) |

| 6b | 4-Fluorophenyl | MDA-MB-468 | -25.86 |

| 6c | 4-Chlorophenyl | T-47D | -38.24 |

| 6d | 4-Chlorophenyl | MDA-MB-468 | -15.42 |

| 6e | 4-Bromophenyl | T-47D | -21.77 |

| 6f | 4-Iodophenyl | MDA-MB-468 | -10.11 |

| 6g | 4-Trifluoromethylphenyl | T-47D | 1.28 |

Note: A negative Growth Percent indicates cell killing.

The data suggests that halogen substitutions on a phenyl ring at the 5-position of the furan moiety can significantly influence the cytotoxic activity of these compounds.

In another study, a series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were synthesized and evaluated for their anti-proliferative activities. Compound 5c from this series showed a potent inhibitory effect on the proliferation of HeLa cells with an IC50 value of 3.10 ± 0.02 μM.[1]

Table 2: Anti-proliferative Activities of Naphthoquinone-furan-2-cyanoacryloyl Hybrids [6]

| Compound ID | Cancer Cell Line | Inhibition Rate (%) at 10 µM | IC50 (µM) |

| 4f | HeLa | 59.1 | N/A |

| 4f | A549 | 59.49 | N/A |

| 5c | HCT116 | 67.67 | N/A |

| 5c | HeLa | 75.78 | 3.10 ± 0.02 |

| 8c | HeLa | 55.62 | N/A |

N/A: Not available

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown activity against Escherichia coli and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL for some compounds.[3]

Experimental Protocols

General Procedure for Synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives (6a-i)[5]

To a solution of 0.01 mol of the appropriate furfural or 5-arylfurfural and 0.01 mol of the corresponding thiazol-2-ylacetonitrile in 20 ml of ethanol, 2 drops of piperidine were added. The reaction mixture was refluxed for 1 hour. The precipitate that formed was filtered off, washed with alcohol, and the final product was purified by recrystallization from a mixture of ethanol and DMF.

MTT Assay for Cytotoxicity Screening[4]

This protocol is suitable for high-throughput screening in a 96-well plate format.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells. Incubate for 24-48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37 °C.[4]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizations

Workflow Diagrams

Caption: General synthesis workflow for this compound analogs.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Diagram

While the exact molecular targets for many this compound analogs are still under investigation, a plausible mechanism of action for their anticancer effects involves the induction of apoptosis through the modulation of key signaling pathways. For instance, some furan-based compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[4] A potential signaling pathway is depicted below.

Caption: Putative intrinsic apoptosis signaling pathway.

Conclusion

N-(Furan-2-yl-acryloyl)-glycine ("this compound") analogs and derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. The quantitative data presented in this guide highlights key structure-activity relationships, providing a foundation for the rational design of new, more effective therapeutic agents. The detailed experimental protocols and workflow visualizations serve as practical resources for researchers to further explore the biological activities and mechanisms of action of this intriguing class of molecules. Future work should focus on elucidating the specific molecular targets and further exploring the in vivo efficacy and safety profiles of lead compounds.

References

- 1. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity [mdpi.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Fa-Gly-Oh Fluorescence-Activatable Assay

These application notes provide a comprehensive overview and detailed protocols for the use of the Fa-Gly-Oh assay, a fluorescence-activatable method designed for the sensitive measurement of peptidyl-glycine alpha-hydroxylating monooxygenase (PHM) activity. This assay is particularly valuable for researchers, scientists, and drug development professionals engaged in the study of peptide-modifying enzymes and the screening of potential inhibitors.

Introduction

Peptidyl-glycine alpha-hydroxylating monooxygenase (PHM) is a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters. It catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of C-terminal glycine residues of propeptides, which is the first of two steps in producing the C-terminal amide. This amidation is often essential for the biological activity of the peptide.

The this compound assay utilizes a fluorogenic substrate, "this compound," which is a peptide sequence ending in glycine with a covalently attached fluorophore (Fa). In its native state, the fluorescence of the substrate is quenched. Upon enzymatic hydroxylation of the glycine by PHM, a conformational change or subsequent reaction leads to a significant increase in fluorescence intensity. This fluorescence activation provides a direct and sensitive measure of PHM enzyme activity.

Principle of the Assay

The core of the this compound assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product. The reaction is catalyzed by PHM, which requires molecular oxygen, copper, and a reducing agent like ascorbate as cofactors. The rate of fluorescence increase is directly proportional to the PHM activity under appropriate conditions.

Enzymatic Reaction Pathway

The diagram below illustrates the enzymatic reaction central to the this compound assay.

Caption: Enzymatic hydroxylation of the this compound substrate by PHM leads to a fluorescent product.

Materials and Methods

3.1. Required Materials

-

This compound substrate

-

Recombinant or purified PHM enzyme

-

Assay Buffer (e.g., 100 mM MES, pH 5.5)

-

Copper Sulfate (CuSO₄)

-

Ascorbic Acid

-

Catalase (to remove hydrogen peroxide, which can damage the enzyme)

-

Microplate reader with fluorescence detection capabilities (e.g., excitation/emission suitable for the specific fluorophore)

-

96-well or 384-well black microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

3.2. Reagent Preparation

-

Assay Buffer: Prepare a 100 mM MES buffer and adjust the pH to 5.5. The optimal pH for PHM activity is typically between 5.0 and 5.5.[1]

-

Copper Sulfate Stock Solution: Prepare a 10 mM stock solution of CuSO₄ in deionized water. The final concentration required for maximal enzyme activity is typically around 1 µM.[1]

-

Ascorbic Acid Stock Solution: Prepare a 100 mM stock solution of ascorbic acid in deionized water. This solution should be made fresh daily to ensure its reducing capacity. The typical final concentration is 2 mM.[1]

-

This compound Substrate Stock Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Enzyme Solution: Dilute the PHM enzyme to the desired concentration in a suitable buffer immediately before use.

Experimental Protocol

The following protocol is a general guideline and may require optimization for specific experimental conditions.

Experimental Workflow

The following diagram outlines the key steps in performing the this compound assay.

Caption: A stepwise workflow for conducting the this compound PHM activity assay.

Assay Procedure:

-

To each well of a black microplate, add the following components in order:

-

Assay Buffer (to bring the final volume to 100 µL)

-

Catalase (final concentration, e.g., 10 µg/mL)

-

CuSO₄ (final concentration, 1 µM)

-

This compound substrate (final concentration, e.g., 1-10 µM; this should be optimized and ideally be around the Kₘ value). The Kₘ value for a similar peptide substrate has been reported to be around 3.5 µM.[1]

-

-

If screening for inhibitors, add the test compounds at this stage.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding a solution containing both the PHM enzyme and ascorbic acid (final concentration, 2 mM).

-

Immediately place the plate in a pre-warmed microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., every 30-60 seconds for 30-60 minutes).

-

Include appropriate controls:

-

No Enzyme Control: To determine background fluorescence and substrate stability.

-

No Substrate Control: To measure any intrinsic fluorescence from the enzyme or other components.

-

Positive Control: A known concentration of active PHM.

-

Inhibitor Control: A known PHM inhibitor to validate the assay for screening purposes.

-

Data Presentation and Analysis